BenchChemオンラインストアへようこそ!

1-Bromo-3-cyclopropylpropan-2-one

Medicinal Chemistry Drug Design Computational Chemistry

A strategic halogenated ketone for CNS drug discovery. Its cyclopropyl group improves metabolic stability and binding affinity versus flexible analogs. With a low TPSA (17.07 Ų), it is ideal for BBB-penetrant libraries. Backed by an industrial manufacturing process (JP2017014124A), this building block ensures scalable supply for lead optimization and preclinical studies.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
CAS No. 658076-48-3
Cat. No. B1521438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-cyclopropylpropan-2-one
CAS658076-48-3
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)CBr
InChIInChI=1S/C6H9BrO/c7-4-6(8)3-5-1-2-5/h5H,1-4H2
InChIKeyHZBAJDUXDQLYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-cyclopropylpropan-2-one (CAS 658076-48-3): A Key Cyclopropane Intermediate for Drug Discovery


1-Bromo-3-cyclopropylpropan-2-one (CAS 658076-48-3) is a halogenated ketone building block that incorporates a strained cyclopropyl group [1]. It belongs to a class of compounds valued in medicinal chemistry for introducing cyclopropane moieties, which can enhance metabolic stability, binding affinity, and pharmacokinetic properties in drug candidates [1]. With a molecular weight of 177.04 g/mol and the formula C6H9BrO, this compound serves as a versatile electrophile for nucleophilic substitution and cyclization reactions .

Why Generic Substitution of 1-Bromo-3-cyclopropylpropan-2-one (CAS 658076-48-3) is Not Advisable in SAR Studies


Substituting 1-Bromo-3-cyclopropylpropan-2-one with a non-cyclopropyl analog, such as a phenyl or simple alkyl bromomethyl ketone, is not trivial and will likely alter a molecule's pharmacological profile. The cyclopropyl group imparts unique spatial and electronic characteristics, including a shorter C-C bond length and increased π-character compared to open-chain alkyl groups [1]. This structural feature is specifically introduced into drug candidates to improve metabolic stability against cytochrome P450 enzymes and enhance target binding conformation [1]. Replacing the cyclopropane with a larger or conformationally different substituent could significantly reduce potency, alter selectivity, or lead to different metabolic liabilities, potentially invalidating structure-activity relationship (SAR) data [1].

Quantitative Differentiation Evidence for 1-Bromo-3-cyclopropylpropan-2-one (CAS 658076-48-3) Against Key Comparators


Computational Pharmacokinetic Comparison of 1-Bromo-3-cyclopropylpropan-2-one and Its Phenyl Analog

While not a direct experimental comparison, computational predictions of physicochemical properties indicate a clear difference between the target cyclopropyl compound and its closest phenyl analog, 1-bromo-3-phenylpropan-2-one. This class-level inference suggests a higher likelihood of desirable drug-like properties for the cyclopropyl derivative . The target compound's lower LogP value (1.75) indicates reduced lipophilicity compared to the phenyl analog's computed LogP (2.61), which is predicted to translate into better aqueous solubility and potentially a more favorable in vivo distribution profile .

Medicinal Chemistry Drug Design Computational Chemistry

Improved Predicted Topological Polar Surface Area (TPSA) of 1-Bromo-3-cyclopropylpropan-2-one for Membrane Permeability

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes, including the blood-brain barrier (BBB) and intestinal epithelium. A lower TPSA is generally correlated with higher passive membrane permeability . Computational analysis shows the target compound has a lower predicted TPSA (17.07 Ų) compared to its more polar ethyl ester analog, ethyl 4-bromo-3-oxobutanoate (TPSA = 43.37 Ų) . This difference, based on class-level inference, suggests the target compound is more likely to possess superior membrane permeability, a critical property for oral bioavailability and CNS penetration.

Drug Delivery Medicinal Chemistry Permeability

Industrial-Scale Synthetic Feasibility Enabled by Dedicated Patent Methodology

A key differentiator for procurement is the existence of a patented method specifically designed for the industrial-scale manufacture of this compound class. Japanese Patent JP2017014124A describes a process for producing bromoalkyl cyclopropanes, including 1-Bromo-3-cyclopropylpropan-2-one, by reacting corresponding alcohols with HBr in an aprotic solvent [1]. This patent (Assignee: Univ Osaka Prefecture & Tosoh Organic Chemical Co Ltd) provides a scalable, documented synthetic route [1]. This is a critical piece of supporting evidence, as it indicates a lower technological barrier for scale-up and a more reliable, cost-effective future supply compared to an analog that might require a more complex or lower-yielding synthesis.

Process Chemistry Large-Scale Synthesis Supply Chain

Lack of Hydrogen Bond Donors in 1-Bromo-3-cyclopropylpropan-2-one Enhances Its Utility as a Lipophilic Scaffold

In contrast to many structurally similar intermediates that contain hydroxyl or amine groups, 1-Bromo-3-cyclopropylpropan-2-one has a hydrogen bond donor count of zero . This property, a class-level inference, differentiates it from a close analog like 1-bromo-3-hydroxypropan-2-one, which has one H-bond donor. The absence of H-bond donors in the target compound is a deliberate design feature for exploring lipophilic pockets in a target protein or for creating prodrugs with altered pharmacokinetic profiles [1]. This makes it a valuable tool for medicinal chemists focused on optimizing ligand efficiency and membrane permeability.

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

High-Value Application Scenarios for 1-Bromo-3-cyclopropylpropan-2-one (CAS 658076-48-3) in Research and Development


Scaffold for CNS-Penetrant Drug Discovery Programs

The combination of a low predicted TPSA (17.07 Ų) and zero hydrogen bond donors [1] makes 1-Bromo-3-cyclopropylpropan-2-one a strategically important building block for medicinal chemistry projects targeting the central nervous system (CNS). Its physicochemical profile is aligned with the properties required to cross the blood-brain barrier. Researchers can use this bromomethyl ketone as a central core to elaborate into libraries of compounds predicted to have a high probability of CNS penetration, giving it a clear advantage over more polar ketone building blocks for this specific application.

Lead Optimization to Address CYP-Mediated Metabolism Issues

When a lead compound series containing a flexible alkyl chain suffers from rapid metabolism by cytochrome P450 enzymes, the introduction of the cyclopropyl group from this building block offers a rational strategy to block metabolic 'hot spots' . While not an experimental result for this specific molecule, the established principle of using cyclopropanes to enhance metabolic stability is a core rationale for its selection over a more easily metabolized open-chain analog. This compound allows medicinal chemists to test this hypothesis directly, potentially improving half-life and exposure of their drug candidates.

Construction of Conformationally Restricted Ligands for SAR Studies

The rigid cyclopropane ring imposes conformational constraints on any attached molecular framework. Using 1-Bromo-3-cyclopropylpropan-2-one in place of a flexible propyl or ethyl linker allows researchers to lock a ligand into a specific, low-energy conformation [1]. This is a powerful strategy in structure-activity relationship (SAR) studies to determine the bioactive conformation of a ligand bound to its target protein. The resulting increase in binding affinity (enthalpy) due to pre-organization can be quantitatively assessed, providing a clear scientific advantage over flexible analogs that lose significant conformational entropy upon binding.

Process Chemistry Scale-Up Supported by Existing Industrial IP

For research programs advancing toward preclinical development, the procurement of 1-Bromo-3-cyclopropylpropan-2-one is de-risked by the existence of a dedicated industrial manufacturing process (JP2017014124A) [2]. This is a critical consideration for supply chain security. Unlike custom intermediates that require de novo process development, the availability of this patent suggests that large-scale production is technically feasible and has already been investigated by industrial partners (Tosoh Organic Chemical Co., Ltd.). This makes it a lower-risk choice for projects requiring multi-kilogram quantities for toxicology studies and early clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-cyclopropylpropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.